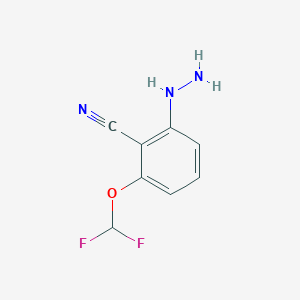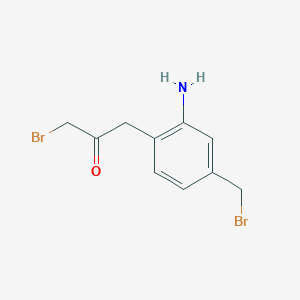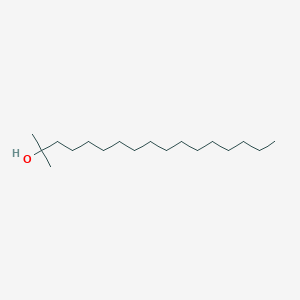
2-Methylheptadecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylheptadecan-2-ol is an organic compound with the molecular formula C18H38O It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a methyl-substituted heptadecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptadecan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-Methylheptadecan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 2-Methylheptadecan-2-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.
Chemical Reactions Analysis
Types of Reactions
2-Methylheptadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Methylheptadecan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 2-Methylheptadecan-2-one yields this compound.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-Methylheptadecyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine (C5H5N).
Major Products Formed
Oxidation: 2-Methylheptadecan-2-one.
Reduction: this compound.
Substitution: 2-Methylheptadecyl chloride.
Scientific Research Applications
2-Methylheptadecan-2-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2-Methylheptadecan-2-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological membranes. Its hydroxyl group can also undergo chemical modifications, leading to the formation of active metabolites that exert various biological effects.
Comparison with Similar Compounds
2-Methylheptadecan-2-ol can be compared with other similar compounds, such as:
2-Methylheptadecan-2-one: The ketone analog of this compound, which can be interconverted through oxidation and reduction reactions.
2-Methylheptadecane: The hydrocarbon analog, lacking the hydroxyl group, which affects its chemical reactivity and physical properties.
Heptadecan-2-ol: A similar alcohol with a different substitution pattern, leading to variations in its chemical and biological properties.
Properties
CAS No. |
35177-29-8 |
|---|---|
Molecular Formula |
C18H38O |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2-methylheptadecan-2-ol |
InChI |
InChI=1S/C18H38O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h19H,4-17H2,1-3H3 |
InChI Key |
FMPFPPIRHUYHKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


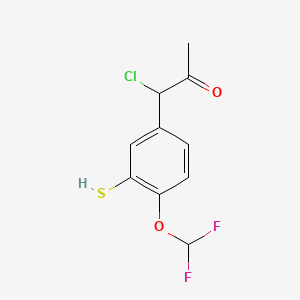
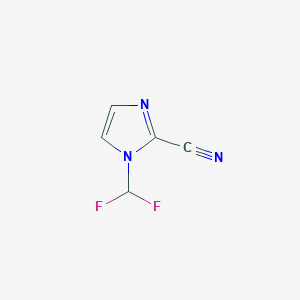
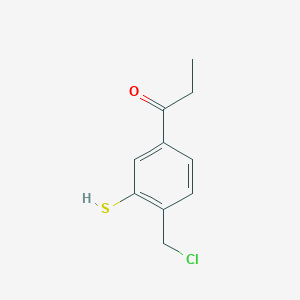
![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)
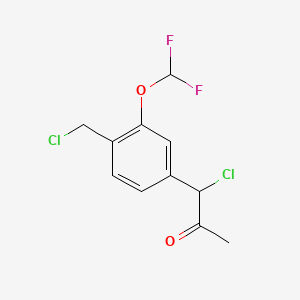
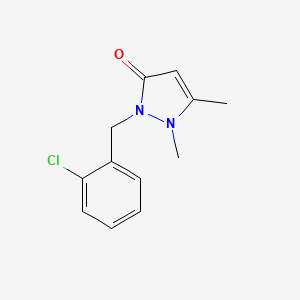
![[(2S)-2-(2,4-dichlorophenyl)-2-methylsulfonyloxyethyl] methanesulfonate](/img/structure/B14054367.png)
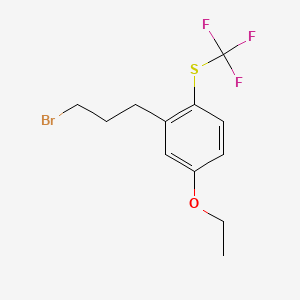
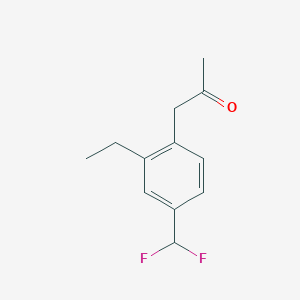
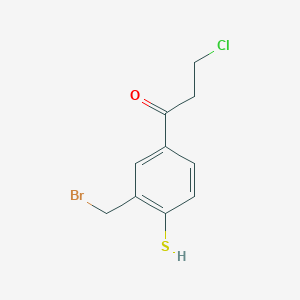
![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)

